Oregon green 488 carboxylate

CAS No.:

Cat. No.: VC1799119

Molecular Formula: C21H10F2O7

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H10F2O7 |

|---|---|

| Molecular Weight | 412.3 g/mol |

| IUPAC Name | 4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)9-2-1-8(20(26)27)3-10(9)21(28)29/h1-7,24H,(H,26,27)(H,28,29) |

| Standard InChI Key | BRJCLSQFZSHLRL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |

Introduction

Chemical Structure and Properties

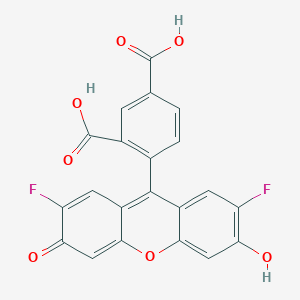

Molecular Structure

Oregon Green 488 carboxylate has a molecular formula of C21H10F2O7 and a molecular weight of 412.3 g/mol . The compound's core structure contains a xanthene backbone with strategic modifications that significantly enhance its performance characteristics compared to standard fluorescein. Most notably, the presence of fluorine atoms at the 2- and 7-positions of the xanthene structure contributes to its unique spectral properties and increased stability during prolonged excitation . Oregon Green 488 carboxylate exists in two primary isomeric forms: the 5-isomer (CAS 195136-52-8) and the 6-isomer (CAS 195136-53-9), which differ in the position of the carboxylic acid group on the phenyl ring . These structural isomers maintain similar spectral properties but may exhibit subtle differences in their performance in specific conjugation reactions or applications. The carboxylic acid group provides a convenient functional handle for conjugation to various biomolecules, enabling the creation of customized fluorescent probes tailored to specific experimental requirements.

Physical and Chemical Properties

Oregon Green 488 carboxylate exhibits several distinctive physical and chemical properties that contribute to its utility as a fluorescent probe for biological research. In its pure form, the compound appears as an orange powder with limited water solubility but good solubility in polar organic solvents such as N,N-dimethylformamide . The following table presents a comprehensive overview of its key physical and chemical properties:

| Property | Value |

|---|---|

| CAS Number | 195136-52-8 (5-isomer), 195136-53-9 (6-isomer) |

| Molecular Formula | C21H10F2O7 |

| Molecular Weight | 412.3 g/mol |

| Physical Form | Solid, orange powder |

| pKa | 4.7 (at 25°C) |

| Solubility | Insoluble in water; soluble in N,N-dimethylformamide |

| Melting Point | >250°C |

One of the most significant chemical attributes of Oregon Green 488 carboxylate is its pKa value of approximately 4.7, which is substantially lower than fluorescein's pKa of 6.4 . This decreased pKa is crucial for maintaining consistent fluorescence across physiological pH ranges (pH 6-8), as it ensures the molecule remains predominantly in its fluorescent phenolate form under typical cellular conditions . The compound also demonstrates high thermal stability with a melting point exceeding 250°C, contributing to its robustness in various experimental conditions and processing methods . These favorable chemical properties make Oregon Green 488 carboxylate particularly valuable for demanding biological applications requiring reliable performance across different environmental conditions.

Spectral Properties

Comparison with Fluorescein

Oregon Green 488 carboxylate was specifically developed to overcome several limitations of fluorescein while maintaining its advantageous spectral properties and compatibility with existing instrumentation. The strategic fluorination of the xanthene core structure results in significantly improved performance characteristics that address key shortcomings of conventional fluorescein . The following table highlights the primary differences between Oregon Green 488 and standard fluorescein:

| Property | Oregon Green 488 | Fluorescein |

|---|---|---|

| Photostability | Higher | Lower |

| pKa | ~4.7 | ~6.4 |

| pH sensitivity | Low (essentially pH insensitive in physiological range) | High |

| Fluorescence at cellular pH | Stable | Variable |

Applications in Research

Biological Applications

Oregon Green 488 carboxylate has found widespread adoption in numerous biological research applications due to its superior performance characteristics compared to conventional fluorophores. According to the available data, this versatile compound has been successfully employed in diverse applications including analyzing single cells, detecting intracellular analytes that are typically challenging to visualize, serving as a specific marker for Arginine8-vasotocin (AVT) target neurons, measuring phagosomal pH with high precision, monitoring the melting dynamics of duplex DNA, performing temperature gradient focusing, and studying complex actin dynamics in plant cells . The compound's utility stems largely from its ability to be readily conjugated to various biomolecules, including peptides, proteins (particularly antibodies), nucleotides, oligonucleotides, drugs, hormones, and lipids . This conjugation versatility enables researchers to design customized fluorescent probes tailored to specific experimental requirements across multiple disciplines. The consistent fluorescence properties of Oregon Green 488 across physiological pH ranges make it particularly valuable for quantitative imaging applications where signal intensity must accurately reflect target concentration rather than environmental variations.

Cell Tracking and Imaging

One of the most significant applications of Oregon Green 488 derivatives is in cell tracking and dynamic cellular imaging studies. The diacetate, succinimidyl ester form (Carboxy-DFFDA, SE) is particularly valuable for these applications due to its cell permeability and ability to form stable intracellular conjugates . This specialized form passively diffuses across cellular membranes, where it initially remains colorless and non-fluorescent until intracellular esterases remove the acetate groups, yielding a highly fluorescent, amine-reactive intermediate . This activated form then reacts with intracellular proteins and other amine-containing biomolecules to form stable conjugates that are efficiently retained within the cell . The resulting fluorescently labeled cells exhibit bright, photostable green fluorescence that remains consistent across typical cellular pH values (pH 6-8), making Oregon Green 488 derivatives excellent tools for long-term cell tracking, cell proliferation studies, cell lineage tracing, and monitoring cell migration in complex biological systems . The compound's resistance to photobleaching enables extended imaging periods necessary for capturing dynamic cellular processes that unfold over hours or days, providing researchers with reliable visualization of cellular behaviors under various experimental conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume